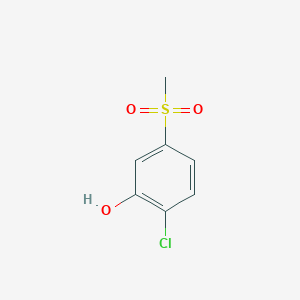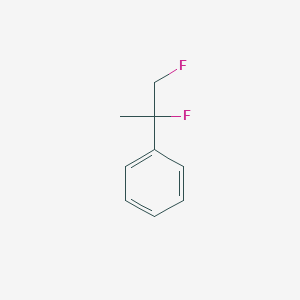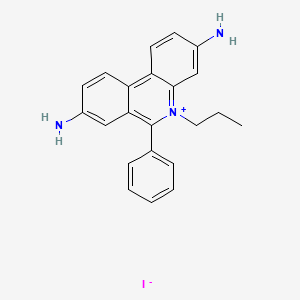![molecular formula C16H17NO B14606781 3-[Methyl(phenyl)amino]-1-phenylpropan-1-one CAS No. 59066-55-6](/img/structure/B14606781.png)
3-[Methyl(phenyl)amino]-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Methyl(phenyl)amino]-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylamines. This compound is characterized by the presence of a phenyl group attached to an amino group, which is further connected to a propanone structure. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(phenyl)amino]-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of phenylacetone with methylamine in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of phenylacetone, which is then reacted with methylamine under controlled conditions. The reaction mixture is continuously stirred and monitored to ensure optimal yield and purity. The final product is isolated through distillation or crystallization, followed by quality control checks to meet industry standards.
化学反应分析
Types of Reactions
3-[Methyl(phenyl)amino]-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone derivatives, while reduction can produce phenylpropanolamines.
科学研究应用
3-[Methyl(phenyl)amino]-1-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-[Methyl(phenyl)amino]-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s phenylamine structure allows it to interact with enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Phenylpropanolamine: Similar in structure but with different functional groups, leading to distinct biological activities.
Phenylacetone: Shares the phenyl group but lacks the amino group, resulting in different reactivity and applications.
Methylamine: A simpler amine that serves as a building block for more complex compounds like 3-[Methyl(phenyl)amino]-1-phenylpropan-1-one.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
59066-55-6 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC 名称 |
3-(N-methylanilino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H17NO/c1-17(15-10-6-3-7-11-15)13-12-16(18)14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
InChI 键 |
LCFFHFJYALMRGB-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



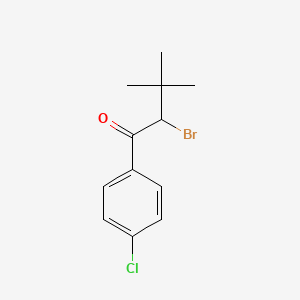
![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
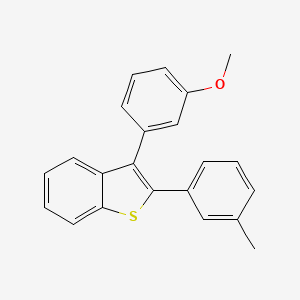
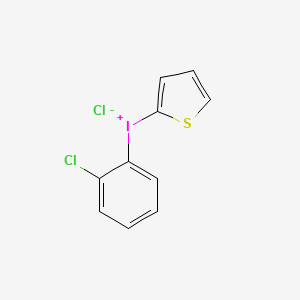
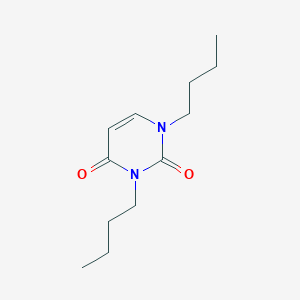
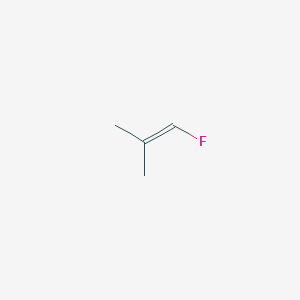
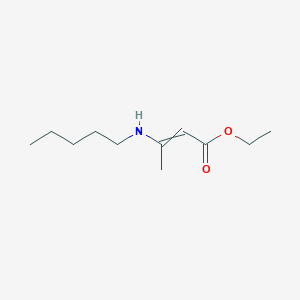

![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
